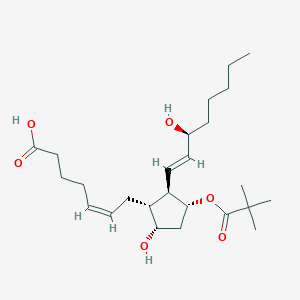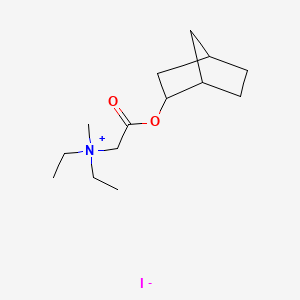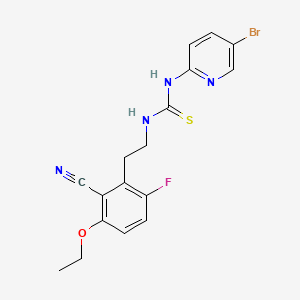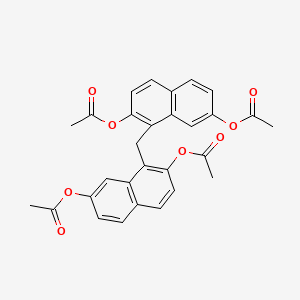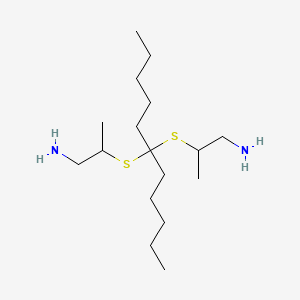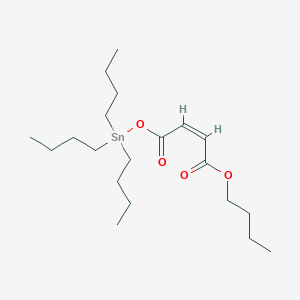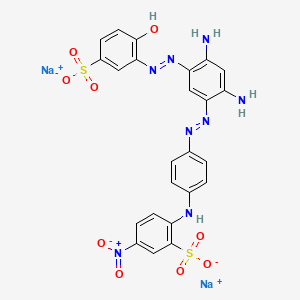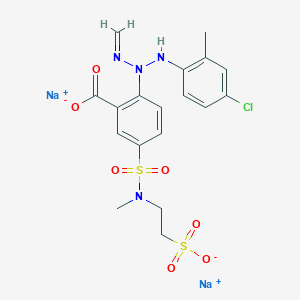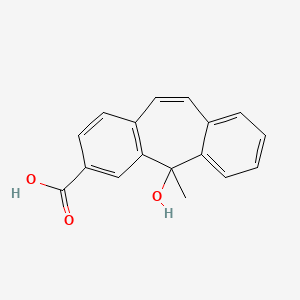
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is a compound that belongs to the class of fatty acid esters. It is commonly known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is derived from octanoic acid and glycerol, with the addition of a sulfoacetate group and sodium salt, enhancing its solubility and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt typically involves the esterification of octanoic acid with glycerol (1,2,3-propanetriol). This reaction is catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The sulfoacetate group is then introduced through a sulfonation reaction, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the esterification and sulfonation reactions are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to alcohols.
Substitution: The sulfoacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and sulfonates.
Scientific Research Applications
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and enhance the permeability of various substances. The sulfoacetate group provides additional ionic interactions, which can disrupt microbial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Glyceryl monooctanoate: Similar structure but lacks the sulfoacetate group.
Glyceryl monocaprylate: Another fatty acid ester with similar surfactant properties.
Glyceryl monodecanoate: Contains a longer fatty acid chain, resulting in different solubility and surfactant characteristics.
Uniqueness
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is unique due to the presence of the sulfoacetate group, which enhances its solubility and ionic interactions. This makes it particularly effective as a surfactant and antimicrobial agent compared to its counterparts.
Properties
CAS No. |
67922-61-6 |
|---|---|
Molecular Formula |
C13H25NaO9S |
Molecular Weight |
380.39 g/mol |
IUPAC Name |
sodium;2-(2,3-dihydroxypropoxy)-2-oxoethanesulfonate;octanoic acid |
InChI |
InChI=1S/C8H16O2.C5H10O7S.Na/c1-2-3-4-5-6-7-8(9)10;6-1-4(7)2-12-5(8)3-13(9,10)11;/h2-7H2,1H3,(H,9,10);4,6-7H,1-3H2,(H,9,10,11);/q;;+1/p-1 |
InChI Key |
MWGQZTCESDKSRN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)O.C(C(COC(=O)CS(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
